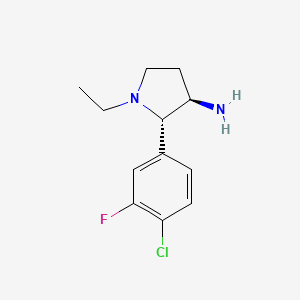

(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Description

(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a chiral pyrrolidine derivative characterized by a 4-chloro-3-fluorophenyl substituent at the C2 position and an ethyl group at the N1 position. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic profiles.

Properties

IUPAC Name |

(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJUMFRAYAWCDL-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C12H16ClF

- Molecular Weight : 229.71 g/mol

- CAS Number : Not yet assigned in the literature.

The structure includes a pyrrolidine ring substituted with a chloro and fluorophenyl group, which contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. For instance, fluorinated analogs have demonstrated selective inhibition of HDAC3 with significant antiproliferative effects on cancer cell lines .

- Antitumor Activity : In vitro studies suggest that related compounds exhibit antitumor properties by inducing apoptosis and cell cycle arrest in tumor cells. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

A study focusing on fluorinated benzamide derivatives revealed that these compounds could effectively inhibit solid tumor growth in HepG2 cells with IC50 values around 1.30 μM. The presence of fluorine atoms was crucial for enhancing the inhibitory effects against HDACs, particularly HDAC3 .

In Vivo Studies

In vivo xenograft models have further validated the antitumor efficacy of similar compounds, showing tumor growth inhibition rates exceeding 48% compared to control treatments. The studies suggested that these compounds could enhance the efficacy of existing chemotherapeutic agents like taxol and camptothecin when used in combination therapies .

Data Table: Summary of Biological Activities

| Activity Type | Effect | IC50 Value | Reference |

|---|---|---|---|

| HDAC Inhibition | Selective for HDAC3 | 95.48 nM | |

| Antitumor Activity | HepG2 Cell Line | 1.30 μM | |

| Tumor Growth Inhibition | Xenograft Model | 48.89% TGI |

Case Studies

- Study on HDAC Inhibitors : A comprehensive investigation into the structure-activity relationship (SAR) of fluorinated benzamide derivatives highlighted the importance of substituents on the aromatic ring in enhancing HDAC inhibitory activity. The study concluded that modifications leading to increased lipophilicity often resulted in improved cellular uptake and biological efficacy .

- Combination Therapy Research : Another study explored the synergistic effects of combining this compound analogs with standard chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs to highlight differences in substituents, stereochemistry, and physicochemical properties. Key examples include:

Structural Analogs with Aromatic Halogenation

- Key Differences :

Pyrrolidine/Amine Derivatives

- Fluorine substitution on the pyrrolidine ring () alters electronic properties but lacks the aromatic halogenation seen in the target compound.

Complex Heterocyclic Analogs (Patent Examples)

Examples from patents (e.g., N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine , ) feature larger molecular frameworks with piperazine, pyridinyl, or cyclopentyl groups. These compounds typically exhibit higher molecular weights (>400 g/mol) and enhanced selectivity for specific biological targets (e.g., kinases, GPCRs) but may suffer from poor bioavailability compared to the simpler pyrrolidine-based target compound .

Physicochemical and Functional Insights

- Stereochemistry : The (2S,3R) configuration is crucial for binding to chiral targets, as enantiomeric pairs (e.g., (2R,3S)) often show diminished activity .

- Metabolic Stability : Ethyl substitution on pyrrolidine may slow hepatic metabolism compared to methyl analogs, as seen in preclinical studies of related amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.